N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline is a complex organic compound with the molecular formula C21H27NO6 and a molecular weight of 389.44 g/mol. This compound is classified under the category of amino acid derivatives due to its structural features that incorporate both an amino acid (norvaline) and a chromenyl moiety. The compound's CAS number is 1009232-08-9, and it is also known by various synonyms, including N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norvaline .
The compound is derived from the modification of norvaline, an amino acid, with the addition of a chromenyl group. Chromenyl derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. The specific structural characteristics of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline suggest potential applications in pharmacology and biochemistry due to the presence of both the chromenyl and acetyl functionalities.
The synthesis of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline typically involves several steps:
These methods may vary based on specific laboratory conditions and desired yields .
The molecular structure of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline features:
The structural representation can be described using SMILES notation: CC(C)C1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@H](C(=O)O)C(C)C .
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline can participate in various chemical reactions typical for amino acids and esters:
These reactions highlight its potential utility in synthetic organic chemistry and biochemistry .
The mechanism of action for N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline is not fully elucidated but can be inferred based on its structural components:
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H27NO6 |
| Molecular Weight | 389.44 g/mol |
| Appearance | Solid |
| Solubility | Soluble in polar solvents |
| Melting Point | Not specified |
These properties indicate its potential solubility in biological systems and its applicability in drug formulation .
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yloxy]acetyl}norvaline has potential applications in various scientific fields:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2
CAS No.: 39492-88-1